(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one
CAS No.:
Cat. No.: VC20313716
Molecular Formula: C15H24O7
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
![(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one -](/images/structure/VC20313716.png)
Specification
Molecular Formula | C15H24O7 |
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Molecular Weight | 316.35 g/mol |
IUPAC Name | (5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one |
Standard InChI | InChI=1S/C15H24O7/c1-13(2)17-7-8(18-13)9-10(20-14(3,4)19-9)11-12(16)22-15(5,6)21-11/h8-11H,7H2,1-6H3/t8-,9-,10+,11-/m1/s1 |
Standard InChI Key | YNMDDWUIMIGGQD-CHWFTXMASA-N |
Isomeric SMILES | CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@@H]3C(=O)OC(O3)(C)C)C |
Canonical SMILES | CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(=O)OC(O3)(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features three distinct 1,3-dioxolane rings interconnected through stereospecific linkages. The (5R) configuration at the central dioxolan-4-one ring imposes a specific spatial arrangement that influences its electronic and steric properties. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₆O₈ | |
Molecular Weight | 382.38 g/mol | |
Stereochemical Descriptors | (4R,5R,4'S,5'R,4''R) |
The dioxolan-4-one group introduces a reactive ketone functionality, while the methyl-substituted dioxolane rings enhance thermal stability and modulate solubility .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals for:
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δ 4.8–5.2 ppm: Protons adjacent to oxygen atoms in the dioxolane systems
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δ 175–180 ppm (¹³C): Carbonyl carbon of the dioxolan-4-one moiety
Infrared spectroscopy typically shows strong absorptions at 1,740 cm⁻¹ (C=O stretch) and 1,100–1,250 cm⁻¹ (C-O-C asymmetric stretching) .
Synthesis and Reaction Pathways
Multi-Step Synthesis
The compound is synthesized through a sequence of stereocontrolled reactions:
Step 1: Formation of (4R)-2,2-dimethyl-1,3-dioxolan-4-yl intermediate via acid-catalyzed cyclization of glycerol derivatives .
Step 2: Diastereoselective coupling using organocatalysts to establish the (4S,5R) configuration in the central dioxolane ring .
Step 3: Oxidation of secondary alcohol to ketone using Jones reagent, forming the dioxolan-4-one core .
Critical parameters:
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Temperature: 0–5°C during oxidation to prevent over-oxidation
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Catalyst: p-Toluenesulfonic acid (0.5 mol%) for cyclization steps
Reactivity Profile
The dioxolan-4-one group undergoes characteristic reactions:
Reaction Type | Conditions | Products |
---|---|---|
Nucleophilic attack | Amines, room temperature | β-Hydroxy amides |
Reduction | NaBH₄, MeOH | Secondary alcohol derivatives |
Polymerization | Cationic initiators, 80°C | Cross-linked polyesters |
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) data for structurally similar compounds show:
The methyl groups on dioxolane rings contribute to thermal stability by restricting molecular motion .
Solubility and Crystallinity
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Good solubility: Chloroform, THF, DCM
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Poor solubility: Water, hexane
Functional Applications
Polymer Science
The compound serves as a monomer for high-performance thermosets:
Property | Value | Test Method |
---|---|---|
Tensile strength | 45–50 MPa | ASTM D638 |
Thermal stability | 5% weight loss at 240°C | TGA (10°C/min) |
Cross-linking occurs through radical polymerization of residual double bonds in related derivatives .
Biologically Active Derivatives
While direct biological data for this compound are unavailable, structural analogs exhibit:
Degradation and Environmental Impact
Hydrolytic Degradation
Under acidic conditions (pH 3, 60°C):
Comparison with Structural Analogs
Compound | Key Difference | Impact on Properties |
---|---|---|
Eugenol-functionalized dioxolanone | Aromatic substituents | Enhanced thermal stability |
Simple dioxolan-4-one | Lack of methyl groups | Reduced solubility in organic solvents |
Future Research Directions
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Stereoselective synthesis optimization: Develop catalytic asymmetric methods to improve yields beyond current 60–65% .
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Advanced material applications: Investigate use in shape-memory polymers leveraging the rigid-flexible dioxolane architecture.
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Toxicological profiling: Conduct in vivo studies to assess biocompatibility for biomedical applications.
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